1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol
Description
Significance of Halogenated Aromatic Alcohols as Synthetic Building Blocks
Halogenated organic compounds are of immense importance in various sectors, including pharmaceuticals and agrochemicals. acs.org The presence of halogen atoms in a molecule can significantly influence its physical, chemical, and biological properties. Halogenated aromatic alcohols, in particular, serve as versatile intermediates in organic synthesis. acs.org The hydroxyl group can be readily transformed into other functional groups or used as a directing group in subsequent reactions. masterorganicchemistry.com The halogen substituents provide sites for cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. nih.gov The specific placement of different halogens, such as chlorine and fluorine, on the aromatic ring allows for selective reactivity, a crucial aspect of modern synthetic strategy. mt.com
Contextualization of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol within Advanced Organic Synthesis
This compound is a chiral secondary alcohol that embodies the useful features of halogenated aromatic alcohols. Its structure, featuring a chloro and a fluoro substituent on the phenyl ring and a secondary alcohol group, makes it a valuable precursor for a variety of chemical transformations. The stereocenter at the alcohol-bearing carbon adds another layer of complexity and utility, particularly in the synthesis of enantiomerically pure compounds, which is critical in the development of modern pharmaceuticals. The differential reactivity of the C-Cl and C-F bonds, along with the reactivity of the hydroxyl group, provides chemists with a powerful tool for the regioselective and stereoselective synthesis of complex target molecules.
Overview of Research Trajectories for this compound
Research involving this compound and related structures is primarily focused on its application as a key intermediate in the synthesis of biologically active molecules. For instance, it serves as a crucial building block for certain antifungal agents and other pharmaceutical compounds. The synthesis of this alcohol, often in an enantiomerically pure form, is a significant area of investigation. This typically involves the asymmetric reduction of the corresponding ketone, 1-(4-chloro-2-fluorophenyl)ethan-1-one. nih.gov The development of efficient and stereoselective methods for its synthesis is a continuous effort in the chemical research community. Furthermore, the diverse reactivity of this compound is being explored to create libraries of novel compounds for biological screening.
Chemical and Physical Properties
The utility of any chemical compound in synthesis is fundamentally governed by its physical and chemical properties. The table below summarizes some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| InChI Key | SFYMSCDTIQQNLH-UHFFFAOYSA-N cymitquimica.com |
This data is compiled from publicly available chemical databases and may vary slightly depending on the source.
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves the reduction of its corresponding ketone precursor, 1-(4-chloro-2-fluorophenyl)ethanone. nih.gov A common laboratory and industrial method for this transformation is the use of a reducing agent such as sodium borohydride (B1222165).
A general synthetic scheme is as follows:
Starting Material: 1-(4-chloro-2-fluorophenyl)ethanone.
Reaction: The ketone is dissolved in a suitable solvent, typically an alcohol like methanol (B129727) or ethanol (B145695).
Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature, often at 0°C to manage the exothermic reaction.
Work-up: After the reaction is complete, the mixture is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent, and the solvent is evaporated to yield the crude alcohol.
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain the pure this compound.
For the synthesis of specific enantiomers, such as (R)- or (S)-1-(4-chloro-2-fluorophenyl)ethan-1-ol, asymmetric reduction methods are employed. These methods often utilize chiral catalysts or chiral reducing agents to achieve high enantioselectivity.
Applications in Organic Synthesis
The strategic placement of the chloro, fluoro, and hydroxyl groups makes this compound a versatile building block in organic synthesis.
Use as a Precursor for Halogenated Heterocycles
One of the significant applications of this alcohol is in the synthesis of halogenated heterocyclic compounds. The hydroxyl group can be converted into a good leaving group, which can then be displaced by a nucleophile to form a new bond. For example, it can be a precursor to various nitrogen-containing heterocycles which are core structures in many pharmaceuticals.
Role in the Synthesis of Chiral Compounds
The chiral nature of this compound makes it an important starting material for the synthesis of enantiomerically pure compounds. uni.lu The stereochemistry of the alcohol can be transferred to subsequent products, which is a key strategy in asymmetric synthesis. This is particularly relevant in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereoisomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYMSCDTIQQNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Chloro 2 Fluoro Phenyl Ethan 1 Ol
Convergent and Divergent Synthesis Strategies
Reduction of Carbonyl Precursors to 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol
A primary and efficient route to this compound is the reduction of the corresponding ketone, 1-(4-chloro-2-fluorophenyl)ethan-1-one. This precursor contains the complete carbon framework, and the synthesis is simplified to the reduction of the carbonyl group.
Catalytic hydrogenation represents a clean and efficient method for the reduction of ketones. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.net For the reduction of 1-(4-chloro-2-fluorophenyl)ethan-1-one, catalysts based on noble metals such as platinum, palladium, or ruthenium are typically employed. masterorganicchemistry.com A key challenge in this specific transformation is preventing the undesired hydrodehalogenation (removal of the chlorine atom) or reduction of the aromatic ring, which can be controlled by careful selection of the catalyst, solvent, and reaction conditions like temperature and pressure. masterorganicchemistry.com
Table 1: Representative Conditions for Catalytic Hydrogenation
| Catalyst | Pressure (H₂) | Solvent | Temperature | Potential Outcome |
|---|---|---|---|---|
| 5% Pt/C | 1-50 atm | Ethanol (B145695) | 25-80 °C | High yield of the desired alcohol, potential for dehalogenation at higher temperatures/pressures. masterorganicchemistry.com |
| 5% Pd/C | 1-50 atm | Methanol (B129727) | 25-60 °C | High selectivity for carbonyl reduction, but higher risk of dehalogenation compared to Pt or Ru. masterorganicchemistry.com |
This table presents plausible conditions based on general principles of catalytic hydrogenation of haloketones.
The use of complex metal hydrides is a cornerstone of carbonyl reduction in organic synthesis due to its operational simplicity and high efficiency. numberanalytics.com The two most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org
Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. numberanalytics.comorganic-chemistry.org It readily reduces aldehydes and ketones while being unreactive towards more stable functional groups like esters or amides. libretexts.orgorganic-chemistry.org Its application to the synthesis of halogenated phenyl ethanols has been documented. For instance, the reduction of the analogous 4-chloroacetophenone using sodium borohydride proceeds efficiently to yield the corresponding alcohol. google.com
Lithium aluminium hydride is a much more powerful reducing agent than NaBH₄ and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comnumberanalytics.com It reduces a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. libretexts.orgnumberanalytics.com While highly effective, its greater reactivity requires more stringent anhydrous conditions and careful handling.
Table 2: Hydride Reduction of Aryl Ketones
| Reagent | Precursor | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| NaBH₄ / I₂ | 4-Chlorophenylacetic acid | Anhydrous THF | 0 °C to RT | 69.2% | google.com* |
*Data for an analogous or general reaction. The yield for NaBH₄/I₂ refers to the reduction of an intermediate derived from 4-chloroacetophenone.
Carbon-Carbon Bond Formation Strategies (e.g., Grignard or Organolithium Additions)
An alternative to reducing a ketone is to construct the alcohol through the formation of a new carbon-carbon bond. This is typically achieved by reacting an organometallic reagent with an appropriate aldehyde. For the synthesis of this compound, this involves the reaction of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), with 4-chloro-2-fluorobenzaldehyde.
The Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the organomagnesium compound on the electrophilic carbonyl carbon of the aldehyde. doubtnut.comgauthmath.com Subsequent acidic workup protonates the resulting alkoxide to furnish the final secondary alcohol. doubtnut.com This method is highly versatile for creating secondary and tertiary alcohols. gauthmath.com
Table 3: Representative Grignard Synthesis
| Aldehyde Precursor | Grignard Reagent | Solvent | Workup | Potential Outcome |
|---|
This table outlines the standard reactants and conditions for a Grignard synthesis of the target molecule.
Enantioselective Synthesis of this compound
For many pharmaceutical and materials science applications, obtaining a single enantiomer of a chiral molecule is crucial. The synthesis of enantiomerically pure (R)- or (S)-1-(4-chloro-2-fluoro-phenyl)-ethan-1-ol requires the use of asymmetric synthesis techniques.
Asymmetric Catalysis in the Preparation of Chiral this compound
Asymmetric catalysis is the most elegant and efficient method for producing chiral compounds. This involves using a small amount of a chiral catalyst to stereoselectively convert a prochiral substrate into a chiral product with high enantiomeric excess (ee). The most common approaches for this transformation are asymmetric hydrogenation and asymmetric transfer hydrogenation of the precursor ketone, 1-(4-chloro-2-fluorophenyl)ethan-1-one.
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source (e.g., BH₃•THF). wikipedia.orgyoutube.com This method is renowned for its high enantioselectivity and reliability for a wide range of ketones. wikipedia.org Research on the closely related 2'-fluoroacetophenone (B1202908) has shown that excellent results can be achieved. The use of (S)-α,α-diphenyl-2-pyrrolidinemethanol as a catalyst precursor with a borane-diethylaniline (DEANB) complex as the borane source provided the corresponding (S)-alcohol in 97.8% ee. lookchem.com This demonstrates the high potential of CBS methodology for the synthesis of chiral this compound.
Noyori Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation and transfer hydrogenation reactions employ chiral ruthenium-diamine complexes as catalysts. researchgate.net These catalysts are highly efficient and can operate under mild conditions. wikipedia.org For asymmetric transfer hydrogenation, a hydrogen donor like a mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N) is used instead of H₂ gas. researchgate.netwikipedia.org These systems are known to reduce aromatic ketones with exceptional enantioselectivity, often exceeding 95% ee. wikipedia.org
Table 4: Asymmetric Reduction of a Closely Related Ketone
| Precursor | Catalyst System | Reductant | Solvent | Temp. | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 2'-Fluoroacetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol / DEANB | Borane | tert-BuOMe | 45 °C | 97.8 | lookchem.com |
This table presents data from the enantioselective reduction of a closely related substrate, indicating the high efficacy of these methods for the target molecule.
Biocatalytic Transformations for Enantiopure this compound
Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions. usm.my For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly valuable. These transformations can be conducted using isolated enzymes or whole microbial cells. semanticscholar.org
The asymmetric reduction of 4-chloro-2-fluoroacetophenone to enantiopure this compound can be achieved with high efficiency using isolated ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). rsc.org These enzymes utilize a nicotinamide (B372718) cofactor, either NADH or NADPH, as the hydride source. cloudfront.net Due to the high cost of these cofactors, an in-situ cofactor regeneration system is essential for a preparative-scale process. Common regeneration systems include the use of a sacrificial alcohol, such as isopropanol (B130326), with a corresponding dehydrogenase, or an enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) with their respective substrates (glucose or formate). rsc.org
A wide array of commercially available KREDs, often provided in screening kits, allows for the rapid identification of a suitable biocatalyst. cloudfront.netresearchgate.netcloudfront.net These enzymes exhibit different substrate specificities and stereopreferences (either Prelog or anti-Prelog), enabling the synthesis of either the (R)- or (S)-enantiomer of the target alcohol. frontiersin.org The reaction is typically performed in an aqueous buffer at or near neutral pH and ambient temperature.
Table 3: Illustrative Screening of Ketoreductases for Aromatic Ketone Reduction
| KRED ID | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|---|
| KRED-A | Acetophenone | >99 | >99 | (S) |
| KRED-B | Acetophenone | >99 | >99 | (R) |
| KRED-C | 2-Chloroacetophenone | 95 | 98 | (S) |
| KRED-D | 4-Chloroacetophenone | 97 | >99 | (R) |
This table shows representative data for KRED performance on analogous substrates, illustrating the typical outcomes of a screening process. Data for the specific target molecule is hypothetical and would require experimental validation.
Using whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), or other yeast and bacteria strains (Lactobacillus, Pichia), is a cost-effective alternative to using isolated enzymes. semanticscholar.orgtandfonline.comacs.org The whole-cell system contains the necessary reductases and naturally regenerates the required cofactors using the cell's own metabolic machinery, often by consuming a simple co-substrate like glucose. usm.mynih.gov
The process involves incubating the substrate, 4-chloro-2-fluoroacetophenone, with a suspension of the microbial cells in a suitable medium. nih.gov The cells take up the ketone, reduce it intracellularly, and release the chiral alcohol product into the medium. The stereoselectivity of the reduction depends on the specific enzymes present in the chosen microbial strain. While baker's yeast is widely used and generally follows Prelog's rule to produce (S)-alcohols, screening different microorganisms is crucial to find a biocatalyst with high activity and the desired stereoselectivity for a specific substrate. semanticscholar.org
Kinetic Resolution and Dynamic Kinetic Resolution Strategies for this compound Enantiomers
Resolution strategies are employed to separate enantiomers from a racemic mixture. While classical kinetic resolution (KR) is limited to a theoretical maximum yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation to theoretically achieve a 100% yield of the desired enantiomer.
Kinetic resolution of racemic this compound can be efficiently performed using lipase-catalyzed transesterification. nih.govcore.ac.ukresearchgate.netmdpi.comntnu.no Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. Using an acyl donor, such as vinyl acetate (B1210297) or 4-chlorophenyl acetate, the reaction results in a mixture of the acylated alcohol (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated. acs.org
Dynamic kinetic resolution (DKR) combines this enantioselective enzymatic acylation with an in-situ racemization of the starting alcohol. acs.orgacs.orgrsc.orgmdpi.com A racemization catalyst, typically a ruthenium complex (e.g., Shvo's catalyst), is added to the reaction mixture. acs.orgmdpi.com This catalyst continuously converts the slow-reacting alcohol enantiomer back into the racemic mixture. As the fast-reacting enantiomer is consumed by the lipase, the equilibrium is driven towards the formation of a single enantiomeric product, allowing for yields far exceeding the 50% limit of standard KR. rsc.org
Table 4: Typical Components of a DKR System for Secondary Alcohols
| Component | Function | Example |
|---|---|---|
| Substrate | Racemic Alcohol | rac-1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol |
| Resolution Catalyst | Enantioselective Acylation | Immobilized Lipase (e.g., Novozym 435) |
| Acyl Donor | Acetyl Group Source | Isopropenyl acetate, 4-Chlorophenyl acetate |
| Racemization Catalyst | In-situ Racemization of Alcohol | Shvo's Ruthenium Catalyst, Palladium complexes |
| Solvent | Non-polar Organic Solvent | Toluene, Hexane |
Exploration of Novel Synthetic Routes and Reaction Conditions
Research into the synthesis of chiral alcohols like this compound continues to evolve, focusing on improving catalyst efficiency, simplifying processes, and enhancing sustainability. Novel approaches include the development of new catalyst systems and the optimization of reaction conditions.
The immobilization of catalysts, both chemical and biological, is a key area of development. mdpi.com Immobilizing a ruthenium racemization catalyst and a lipase on a solid support allows for their easy separation from the reaction mixture and subsequent reuse, improving the process's cost-effectiveness and environmental footprint. rsc.org Similarly, engineered ketoreductases with enhanced stability, activity, and tolerance to organic solvents are being developed through techniques like directed evolution. rsc.org
The exploration of unconventional reaction media, such as ionic liquids or deep eutectic solvents, offers potential advantages in terms of catalyst stability and product solubility. Furthermore, the application of continuous-flow chemistry is being investigated to improve reaction control, safety, and scalability for both chemocatalytic and biocatalytic reductions. These advanced manufacturing technologies hold the promise of more efficient and sustainable production of high-value chiral intermediates like this compound for the pharmaceutical industry. google.com
Chemical Reactivity and Derivatization Pathways of 1 4 Chloro 2 Fluoro Phenyl Ethan 1 Ol
Transformations at the Hydroxyl Group
The secondary alcohol group is a versatile functional handle that can undergo a variety of transformations, including esterification, etherification, oxidation, and nucleophilic substitution. The benzylic nature of the alcohol enhances its reactivity, particularly in reactions proceeding through carbocation intermediates.
Esterification and Etherification Reactions
The hydroxyl group of 1-(4-chloro-2-fluoro-phenyl)-ethan-1-ol can be readily converted into esters and ethers, which are common strategies for protection or for introducing new functionalities.
Esterification is typically achieved by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. Acid catalysts are often employed when using carboxylic acids to facilitate the reaction. For secondary alcohols, methods that avoid harsh acidic conditions can be preferable to prevent side reactions like dehydration. google.com
Etherification can be accomplished through several methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed reactions with other alcohols can lead to ether formation, although this is less common for secondary alcohols due to the risk of elimination. nih.gov A modern approach involves the use of a non-metallic Lewis acid catalyst, such as tris(pentafluorophenyl)borane, which allows for the direct nucleophilic substitution of benzylic alcohols under mild conditions. rsc.org
| Reaction Type | Reagent(s) | Product | Typical Conditions |
| Esterification | Acetic Anhydride, Pyridine (B92270) | 1-(4-Chloro-2-fluorophenyl)ethyl acetate (B1210297) | Room temperature |
| Esterification | Benzoyl Chloride, Triethylamine (B128534) | 1-(4-Chloro-2-fluorophenyl)ethyl benzoate | 0°C to room temperature |
| Etherification | Sodium Hydride, then Methyl Iodide | 1-(4-Chloro-2-fluoro-1-methoxyethyl)benzene | THF, 0°C to reflux |
| Etherification | Benzyl (B1604629) Bromide, Potassium Hydroxide | 1-(1-(Benzyloxy)ethyl)-4-chloro-2-fluorobenzene | Phase-transfer catalyst, Toluene |
This table presents representative reactions and is for illustrative purposes.
Oxidation and Reduction Chemistry
Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 1-(4-chloro-2-fluorophenyl)ethanone. aksci.com This transformation can be carried out using a wide array of oxidizing agents. Common reagents include chromium-based compounds (e.g., pyridinium (B92312) chlorochromate, PCC), manganese dioxide (MnO2), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. Catalytic methods using nitroxide catalysts, for instance, are also effective for the oxidation of secondary alcohols. thieme-connect.com
Reduction of the hydroxyl group itself is not a direct process. It typically requires conversion of the alcohol into a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4). Alternatively, the aromatic ring can be reduced under forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon, which would lead to the saturation of the phenyl ring, yielding 1-(4-chloro-2-fluoro-cyclohexyl)-ethan-1-ol.
| Reaction Type | Reagent(s) | Product |
| Oxidation | Pyridinium Chlorochromate (PCC) | 1-(4-Chloro-2-fluorophenyl)ethanone |
| Oxidation | Dess-Martin Periodinane | 1-(4-Chloro-2-fluorophenyl)ethanone |
| Reduction | 1. TsCl, Pyridine; 2. LiAlH4 | 1-(4-Chloro-2-fluorophenyl)ethane |
This table presents representative reactions and is for illustrative purposes.
Nucleophilic Substitution Reactions
The hydroxyl group of an alcohol is a poor leaving group (OH-). Therefore, direct nucleophilic substitution is generally not feasible. libretexts.org For a substitution reaction to occur at the benzylic carbon, the hydroxyl group must first be activated to form a better leaving group.
A common strategy is to perform the reaction in the presence of a strong acid, such as HCl, HBr, or HI. libretexts.org The acid protonates the hydroxyl group to form an oxonium ion (-OH2+), which can then depart as a stable water molecule. This process generates a benzylic carbocation, which is stabilized by resonance with the phenyl ring. The carbocation is then attacked by a nucleophile (e.g., a halide ion) to complete the substitution. This reaction typically proceeds via an SN1 mechanism. libretexts.org
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups, and can be readily displaced by a wide range of nucleophiles. libretexts.org
| Reaction Type | Reagent(s) | Intermediate/Leaving Group | Product |
| Substitution | Concentrated HBr | -OH2+ (Water) | 1-(1-Bromoethyl)-4-chloro-2-fluorobenzene |
| Substitution | Thionyl Chloride (SOCl2) | Chlorosulfite ester | 1-(1-Chloroethyl)-4-chloro-2-fluorobenzene |
| Substitution | 1. p-Toluenesulfonyl chloride; 2. NaCN | -OTs (Tosylate) | 2-(4-Chloro-2-fluorophenyl)propanenitrile |
This table presents representative reactions and is for illustrative purposes.
Modifications of the Halogenated Phenyl Moiety
The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution, allowing for further functionalization of the core structure.
Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution (EAS) introduces an electrophile onto the phenyl ring. The regiochemical outcome is determined by the directing effects of the existing substituents: the 1-(1-hydroxyethyl) group, the fluorine atom, and the chlorine atom.
1-(1-Hydroxyethyl) group: This is an alkyl group (with an alcohol), which is generally considered an ortho-, para-directing and activating group.
Fluorine and Chlorine (Halogens): Halogens are deactivating yet ortho-, para-directing due to a combination of their inductive electron withdrawal and resonance electron donation. youtube.com
In this molecule, the substituents are located at positions 1, 2, and 4. The activating 1-(1-hydroxyethyl) group directs incoming electrophiles to positions 3 and 5. The fluorine at position 2 also directs to positions 3 and 5. The chlorine at position 4 directs to positions 3 and 5. Consequently, all substituents cooperatively direct incoming electrophiles to the C3 and C5 positions. Steric hindrance from the existing substituents may influence the ratio of substitution at these two sites, but both are electronically favored. Standard EAS reactions like nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), or Friedel-Crafts reactions can be performed, with substitution expected at these positions.
| Reaction Type | Reagent(s) | Expected Major Product(s) |
| Nitration | HNO3, H2SO4 | 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethan-1-ol |
| Bromination | Br2, FeBr3 | 1-(5-Bromo-4-chloro-2-fluorophenyl)ethan-1-ol |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(5-Acetyl-4-chloro-2-fluorophenyl)ethan-1-ol |
This table presents representative reactions and is for illustrative purposes.
Nucleophilic Aromatic Substitution on the Halogenated Core
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, both the chlorine and fluorine atoms are potential leaving groups and are electron-withdrawing, thus activating the ring for nucleophilic attack.
In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). libretexts.org Fluorine is often a better leaving group than chlorine in SNAr. This is because the high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack, which outweighs its poor leaving group ability due to strong C-F bond strength. nih.gov
The fluorine at C2 is ortho to the activating 1-(1-hydroxyethyl) group and the chlorine at C4 is para to it. Therefore, nucleophilic attack could potentially occur at either C2 or C4. The relative reactivity would depend on the specific nucleophile and reaction conditions. Common nucleophiles for SNAr include amines, alkoxides, and thiolates.
| Position of Attack | Nucleophile | Leaving Group | Expected Product |
| C2 | Sodium Methoxide (NaOMe) | F- | 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol |
| C4 | Ammonia (NH3) | Cl- | 1-(2-Fluoro-4-aminophenyl)ethan-1-ol |
| C2 | Ethanethiol, K2CO3 | F- | 1-(4-Chloro-2-(ethylthio)phenyl)ethan-1-ol |
This table presents representative reactions and is for illustrative purposes.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The chloro-substituent on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the para-position to the fluoro substituent. The reaction conditions would typically involve a palladium source such as Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system (e.g., toluene/water or dioxane/water).
Heck-Mizoroki Reaction: The Heck reaction could be employed to couple the aryl chloride with an alkene, leading to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. This transformation is typically catalyzed by a palladium complex, such as Pd(OAc)₂, often in the presence of a phosphine ligand and a base (e.g., Et₃N).
Buchwald-Hartwig Amination: For the formation of carbon-heteroatom bonds, the Buchwald-Hartwig amination is a powerful tool. This reaction would enable the coupling of the aryl chloride with a variety of primary or secondary amines, amides, or carbamates. This would yield aniline (B41778) derivatives, which are valuable precursors for many biologically active compounds. The catalytic system usually comprises a palladium precursor and a specialized phosphine ligand.
Hypothetical Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product Structure | Typical Catalyst/Ligand | Typical Base |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted derivative | Pd(OAc)₂ / SPhos | K₂CO₃ |
| Heck-Mizoroki | Alkene | Substituted alkene derivative | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N |
Synthesis of Advanced Molecular Architectures from this compound
The strategic functionalization of this compound through the aforementioned cross-coupling reactions, followed by further transformations, would open avenues to a diverse range of advanced molecular architectures.
Formation of Polyfunctionalized Derivatives
Starting from the core structure of this compound, a multitude of polyfunctionalized derivatives can be envisioned. For instance, oxidation of the secondary alcohol to the corresponding ketone, 1-(4-chloro-2-fluoro-phenyl)-ethan-1-one, would provide a key intermediate. This ketone could then undergo a variety of transformations, such as alpha-halogenation or aldol (B89426) condensation, to introduce further functional groups.
Subsequent cross-coupling reactions on the chloro-substituent of these ketone derivatives would lead to polyfunctionalized aromatic compounds with a variety of substitution patterns.
Cyclization Reactions and Ring Annulation Strategies
The derivatives of this compound are potential precursors for the synthesis of various heterocyclic and polycyclic scaffolds through cyclization and ring annulation strategies.
Pictet-Spengler Reaction: Following a Buchwald-Hartwig amination to introduce an amino group, subsequent derivatization to a β-arylethylamine, and reaction with an aldehyde or ketone could lead to the formation of tetrahydroisoquinoline derivatives via a Pictet-Spengler reaction.
Intramolecular Heck Reaction: A Heck reaction performed on a derivative of this compound bearing a suitably positioned alkene could lead to the formation of a new ring system through an intramolecular cyclization.
Ring-Closing Metathesis (RCM): By introducing two terminal alkene functionalities onto the molecule, for example, through etherification of the alcohol with an alkenyl halide and a Suzuki coupling with an alkenylboronic ester, ring-closing metathesis could be employed to construct macrocyclic structures.
Potential Cyclization Strategies for Derivatives of this compound
| Cyclization Strategy | Required Precursor Functionality | Resulting Heterocycle/Ring System |
|---|---|---|
| Pictet-Spengler | β-Arylethylamine | Tetrahydroisoquinoline |
| Intramolecular Heck | Aryl halide and tethered alkene | Fused carbocycle/heterocycle |
It is important to reiterate that the reaction pathways and product classes described in this article are based on established chemical principles and precedents with analogous compounds. Specific experimental validation for this compound is currently lacking in the public domain. Further research is required to explore the full synthetic potential of this compound.
Stereochemical Characterization and Control in 1 4 Chloro 2 Fluoro Phenyl Ethan 1 Ol Research
Importance of Chirality in Advanced Organic Synthesis
Chirality, a fundamental property of asymmetry in molecules, is of paramount importance in the field of advanced organic synthesis. The term describes molecules that, like a pair of human hands, are non-superimposable mirror images of each other. quora.com These mirror-image isomers are known as enantiomers. The presence of a chiral center, typically a carbon atom bonded to four different substituents, is a common source of chirality in organic molecules. The compound 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol possesses such a chiral center at the carbon atom bearing the hydroxyl group, making it a chiral molecule that exists as a pair of enantiomers.
The significance of chirality extends across chemistry, biology, and materials science. In pharmacology, the two enantiomers of a drug can exhibit vastly different biological activities. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. This makes the ability to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—a critical aspect of modern drug development and organic synthesis. Chiral catalysts are essential tools in this endeavor, as they can guide chemical reactions to produce a specific enantiomer with high selectivity, a measure known as enantiomeric excess.
Furthermore, many essential biological molecules, such as amino acids and sugars, are themselves chiral. quora.commdpi.com Proteins in the human body, for instance, are constructed almost exclusively from L-amino acids. mdpi.com This inherent chirality in biological systems means that they often interact differently with the two enantiomers of a chiral compound. quora.com Consequently, the synthesis of complex, single-enantiomer molecules like the individual stereoisomers of this compound is crucial for their application as intermediates in the production of pharmaceuticals and other bioactive compounds. google.com
Analytical Methods for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) of a chiral compound is a critical task in asymmetric synthesis to quantify the success of a stereoselective reaction. A variety of analytical methods are available for this purpose. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for separating and quantifying enantiomers. heraldopenaccess.us The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. Alternatively, achiral HPLC can be coupled with chiroptical detectors like Circular Dichroism (CD) or Optical Rotation (OR) detectors. heraldopenaccess.us
Other chromatographic methods include Gas Chromatography (GC) and Capillary Electrophoresis (CE). heraldopenaccess.us Spectroscopic techniques are also employed, notably Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org To determine ee by NMR, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which have distinct NMR spectra. researchgate.nethpb.com Another NMR-based approach involves using chiral solvating agents or chiral shift reagents that induce a chemical shift difference between the signals of the two enantiomers. researchgate.netresearchgate.net Mass spectrometry (MS) has also emerged as a rapid and sensitive method, typically by forming diastereomeric complexes with a chiral selector and analyzing their behavior in the mass spectrometer. nih.govresearchgate.net
Table 1: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination This table is interactive. You can sort and filter the data.
| Method | Principle | Advantages | Common Applications |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. heraldopenaccess.us | High resolution, accuracy, and precision; widely applicable. heraldopenaccess.us | Pharmaceutical analysis, quality control. heraldopenaccess.us |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. heraldopenaccess.us | High efficiency for volatile and thermally stable compounds. | Analysis of essential oils, flavors, and certain drug metabolites. |
| NMR Spectroscopy | Formation of diastereomers with distinct NMR signals using chiral derivatizing or solvating agents. acs.orgresearchgate.net | Rapid analysis, no separation required, provides structural information. acs.org | Reaction monitoring, high-throughput screening. acs.org |
| Mass Spectrometry (MS) | Differentiation of diastereomeric complexes formed between enantiomers and a chiral selector. nih.govresearchgate.net | High speed, sensitivity, and specificity. nih.govresearchgate.net | Chiral analysis in complex biological and chemical mixtures. nih.gov |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light by chiral molecules. acs.orgpurechemistry.org | Can be used for ee determination and absolute configuration assignment. acs.org | Analysis of secondary structure of biomolecules, chiral drug analysis. |
Absolute Configuration Assignment and Spectroscopic Studies
Assigning the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral molecule is a crucial step in stereochemical characterization. Several powerful techniques are utilized for this purpose.
X-ray crystallography is considered the definitive method for determining absolute configuration. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the exact spatial arrangement of every atom in the molecule. purechemistry.org
Spectroscopic methods are also widely employed and are often more accessible. Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are particularly valuable. youtube.com ORD measures the change in the angle of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. purechemistry.orgyoutube.com The resulting spectra, particularly the Cotton effect observed in both techniques, can be compared to known standards or theoretical calculations to assign the absolute configuration. youtube.com
Nuclear Magnetic Resonance (NMR) spectroscopy offers several strategies for configuration assignment, most of which involve the use of a chiral auxiliary. researchgate.netresearchgate.net The Mosher's method is a classic example, where a chiral secondary alcohol like this compound is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form two diastereomeric esters. researchgate.net The analysis of the differences in the ¹H NMR chemical shifts (Δδ values) of the protons near the newly formed chiral ester center allows for the deduction of the absolute configuration of the original alcohol. researchgate.net
Table 2: Spectroscopic Methods for Absolute Configuration Assignment This table is interactive. You can sort and filter the data.
| Technique | Principle | Requirements | Key Information Provided |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal. purechemistry.org | A suitable single crystal of the compound. | Unambiguous 3D structure and absolute configuration. purechemistry.org |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by a chiral molecule. purechemistry.org | Chiral molecule with a chromophore near the stereocenter. | Sign of the Cotton effect relates to the absolute configuration. acs.org |
| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation as a function of wavelength. youtube.com | Chiral molecule. | Shape and sign of the ORD curve are characteristic of the configuration. purechemistry.org |
| NMR with Chiral Auxiliaries | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals. researchgate.netresearchgate.net | A pure enantiomer and a suitable chiral reagent. | Analysis of chemical shift differences (e.g., Δδ in Mosher's method) allows for assignment. hpb.comresearchgate.net |
Retention and Inversion of Stereochemistry in Reactions of this compound
The stereochemical outcome of reactions involving the chiral center of this compound is critical for its use in synthesis. Reactions at the stereogenic carbon can proceed with either retention of configuration, where the product has the same stereochemistry as the reactant, or inversion of configuration, where the stereochemistry is flipped. youtube.com
Nucleophilic substitution reactions (S_N2) are a common way to transform alcohols into other functional groups. These reactions are stereospecific and characteristically proceed with an inversion of configuration. libretexts.org This is because the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group in a "backside attack". libretexts.org However, the hydroxyl group (-OH) of an alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group.
Alternatively, a double inversion can lead to a net retention of configuration . youtube.com This can be achieved by first performing a reaction that inverts the configuration (e.g., using PBr₃), followed by a second S_N2 reaction which causes another inversion, restoring the original stereochemistry. youtube.com The choice of reagents can directly influence the stereochemical outcome. For instance, reaction of an alcohol with thionyl chloride (SOCl₂) can lead to either retention or inversion depending on the conditions. In the absence of a base like pyridine (B92270), the reaction can proceed with retention, while in the presence of pyridine, inversion is typically observed. youtube.comreddit.com
Table 3: Stereochemical Outcomes in Reactions of Secondary Alcohols This table is interactive. You can sort and filter the data.
| Reagent(s) | Transformation | Stereochemical Outcome at Carbon Center | Mechanism Notes |
|---|---|---|---|
| 1. Ts-Cl, pyridine2. Nu⁻ | Alcohol → Alkyl-Nu | Overall Inversion | Step 1 (tosylation) is retention. libretexts.org Step 2 (S_N2) is inversion. libretexts.org |
| PBr₃ or PCl₃ | Alcohol → Alkyl Halide | Inversion | S_N2 mechanism. libretexts.org |
| SOCl₂ with pyridine | Alcohol → Alkyl Chloride | Inversion | S_N2 mechanism with pyridine acting as a nucleophilic catalyst. reddit.com |
| SOCl₂ (no base) | Alcohol → Alkyl Chloride | Retention | Formation of an intermediate chlorosulfite ester, followed by internal attack (S_Ni). youtube.com |
Computational Chemistry and in Silico Modeling of 1 4 Chloro 2 Fluoro Phenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized geometry and electronic properties of molecules like 1-(4-chloro-2-fluoro-phenyl)-ethan-1-ol.
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict various molecular properties. nih.gov For this compound, these calculations would reveal the bond lengths, bond angles, and dihedral angles of its lowest energy conformation. The substitution pattern on the phenyl ring, with a chloro and a fluoro group, significantly influences the molecule's electronic distribution and geometry. The fluorine atom at the ortho position and the chlorine atom at the para position create a unique electronic environment that affects the properties of the benzylic alcohol moiety.
Theoretical studies on similar substituted diphenyl butadiynes have shown that the choice of functional, such as the coulomb attenuated DFT functional CAM-B3LYP, can be crucial for accurately predicting charge transfer energies. nih.gov Furthermore, investigations into other substituted aromatic compounds have demonstrated that DFT can elucidate the impact of different functional groups on the molecular geometry and electronic bandgap. ias.ac.in For instance, electron-withdrawing groups can lead to a lengthening of adjacent bonds. ias.ac.in
The molecular electrostatic potential (MEP) is another key property derived from DFT calculations, which helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. ias.ac.in For this compound, the MEP would likely show a negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, and a positive potential around the hydroxyl hydrogen, highlighting its electrophilic nature.
A hypothetical table of DFT-calculated geometric parameters for the most stable conformer of this compound is presented below, based on expected values from similar structures.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-O | 1.43 |
| C-Cl | 1.74 |
| C-F | 1.36 |
| Bond Angles (°) ** | |
| C-C-O | 110.5 |
| C1-C2-F | 118.0 |
| C3-C4-Cl | 119.5 |
| Dihedral Angles (°) ** | |
| H-O-C-C | 180 (anti-periplanar) |
| F-C2-C1-C(OH) | 0 (syn-periplanar) |
Molecular Dynamics Simulations to Understand Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the molecule's behavior over time, MD provides a detailed view of its conformational landscape and flexibility. For this compound, MD simulations can reveal the accessible conformations and the energy barriers between them.
Studies on benzyl (B1604629) alcohol and its derivatives have shown that they can exist in multiple stable conformations. rsc.org The conformational preferences are influenced by steric and electronic effects, including the formation of intramolecular hydrogen bonds. In the case of this compound, the presence of the ortho-fluoro substituent is expected to significantly influence the orientation of the hydroxyl group. Research on fluorinated benzyl alcohol derivatives has demonstrated that intramolecular OH···F hydrogen bonding can stabilize certain conformations. nih.govresearchgate.net
MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surroundings affect the molecule's conformational preferences. rsc.org For instance, co-solvent MD simulations have been used to model halogen-protein interactions, which could be relevant for understanding the behavior of this compound in biological systems. nih.gov The stability of complexes involving halogenated compounds has been assessed using MD simulations, highlighting the importance of these interactions in drug design. mdpi.com
The results of an MD simulation are often visualized through Ramachandran-like plots for relevant dihedral angles, showing the probability of finding the molecule in a particular conformation. For this compound, the key dihedral angles would be those describing the rotation around the C(phenyl)-C(α) bond and the C(α)-O bond.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states, intermediates, and reaction pathways. nih.gov For the synthesis or reactions of this compound, computational approaches can provide detailed mechanistic insights.
For example, the synthesis of substituted benzylic alcohols can be achieved through various methods, such as the Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate. organic-chemistry.org DFT calculations could be employed to model the catalytic cycle of such a reaction, identifying the key intermediates and transition states and helping to understand the factors that control the reaction's efficiency and selectivity.
The oxidation of benzyl alcohols to the corresponding aldehydes is another common reaction. acs.orgresearchgate.net Computational studies can help to understand the role of the oxidant and the effect of substituents on the reaction rate. For this compound, the electronic effects of the chloro and fluoro groups would influence its reactivity in oxidation reactions.
A hypothetical reaction energy profile for a step in a reaction involving this compound, as might be determined by DFT calculations, is shown below.
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -12.3 |
Virtual Screening and Design of Related Compounds as Chemical Probes
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov While this compound itself may not be a drug, the principles of virtual screening can be applied to design related compounds as chemical probes to study biological systems.
The process often involves creating a 3D model of the target protein and then computationally "docking" a library of compounds into the active site. mdpi.com The binding affinity of each compound is then estimated using a scoring function. This approach, known as structure-based virtual screening, relies on the known 3D structure of the target. nih.gov
Alternatively, ligand-based virtual screening can be used when the structure of the target is unknown. nih.gov This method uses the structures of known active compounds to create a pharmacophore model, which describes the essential steric and electronic features required for biological activity. This model is then used to search for other molecules with similar features.
Starting with the scaffold of this compound, a library of related compounds could be generated by varying the substituents on the phenyl ring or modifying the side chain. This library could then be virtually screened against a target of interest to identify potential chemical probes.
Quantitative Structure-Property Relationships (QSPR) Studies on Halogenated Alcohols
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that attempt to predict the properties of a compound based on its molecular structure. nih.gov For halogenated alcohols like this compound, QSPR studies can be used to predict a wide range of physicochemical properties, such as boiling point, solubility, and partition coefficient. nih.gov
The development of a QSPR model involves several steps: selecting a dataset of compounds with known properties, calculating a set of molecular descriptors for each compound, and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. nih.gov
Studies on halogenated aromatic compounds have shown that descriptors derived from electrostatic potential and molecular volume can be used to build robust QSPR models for properties like vapor pressure and water solubility. nih.gov For aliphatic alcohols, descriptors based on the polarizability effect index and topological indices have been successfully used to predict properties such as boiling point and n-octanol-water partition coefficient. nih.gov
A QSPR model for predicting a specific property of halogenated benzylic alcohols might take the following general form:
Property = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + cₙ * (Descriptorₙ)
Where the descriptors could include parameters related to molecular size, shape, and electronic properties. Such models, once validated, can be used to estimate the properties of new or untested compounds, including this compound.
Structure Activity Relationship Sar and Pharmacophore Investigations for 1 4 Chloro 2 Fluoro Phenyl Ethan 1 Ol As a Chemical Scaffold
Analysis of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of the 1-(4-chloro-2-fluoro-phenyl)-ethan-1-ol scaffold are significantly influenced by the electronic and steric properties of its substituents: the chloro and fluoro groups on the aromatic ring, and the hydroxyl group on the ethanolic side chain.
The presence of two halogen atoms, chlorine and fluorine, on the phenyl ring has a profound impact on its electronic characteristics. Fluorine, being a highly electronegative atom, withdraws electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution reactions. numberanalytics.com This electron-withdrawing effect can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), thereby increasing the HOMO-LUMO gap and reducing reactivity towards electron-rich species. numberanalytics.com The chlorine atom also contributes to this electron-withdrawing effect.
Conversely, the presence of halogens can render the aromatic ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. numberanalytics.com The stability of fluorinated aromatics is generally higher than their non-fluorinated counterparts due to increased resistance to oxidation. numberanalytics.com
The position of the fluorine atom at the ortho position relative to the ethanol (B145695) substituent is particularly noteworthy. Studies on fluoropyridines have suggested that fluorine atoms interact more effectively with a π-system when they are in the ortho or para positions. nih.gov This interaction, termed "fluoromaticity," involves the conjugation of the lone pairs of the fluorine atom with the aromatic ring, creating new π-orbitals that can further stabilize the ring system. nih.govacs.org This added stability can lead to shorter bond lengths within the ring and increased resistance to addition reactions. nih.gov
The hydroxyl group of the ethan-1-ol side chain is a key functional group for reactivity. It can act as a nucleophile or be converted into a good leaving group, allowing for a variety of chemical transformations. The stereochemistry at the carbinol center is also crucial, as it can dictate the selectivity of reactions and the biological activity of the resulting derivatives. In reactions involving the formation of a carbocation at the benzylic position, the nature of the solvent can play a significant role in determining the selectivity of nucleophilic attack. For instance, in alcohol-water mixtures, the ratio of ether to alcohol products can be finely tuned by the solvent composition. rsc.org
| Substituent | Position | Effect on Reactivity/Selectivity | Reference |
| Chlorine | para | Electron-withdrawing, can facilitate nucleophilic aromatic substitution. | numberanalytics.com |
| Fluorine | ortho | Strong electron-withdrawing effect, increases stability through "fluoromaticity". nih.govacs.org Influences π-system interactions. nih.gov | numberanalytics.comnih.govacs.org |
| Hydroxyl | ethan-1-ol | Site for nucleophilic attack and derivatization. Chiral center influences stereoselectivity. | rsc.org |
Rational Design of Analogs based on Structural Motifs
The this compound scaffold has served as a template for the rational design of new chemical entities with specific biological activities, particularly in the development of enzyme inhibitors. The core principle of rational design involves modifying the scaffold to optimize interactions with a biological target.
A common strategy in the design of analogs is the modification or replacement of the hydroxyl group to introduce different functionalities. For example, the hydroxyl group can be esterified or etherified to explore new interactions within a binding pocket. The synthesis of ester derivatives of similar 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol has been explored for anticonvulsant activity. scienceopen.com
The aromatic portion of the molecule is also a prime target for modification. The existing chloro and fluoro substituents can be moved to different positions on the phenyl ring, or replaced with other groups to probe the steric and electronic requirements of a binding site. The design of inhibitors for enzymes like enoyl-acyl carrier protein (ACP) reductase (FabI) often involves scaffolds that can form key hydrogen bonds with the target protein. nih.govnih.gov For instance, many FabI inhibitors form a hydrogen bond with a tyrosine residue and the NADP(H) cofactor. nih.gov The this compound scaffold, with its hydrogen bond-donating hydroxyl group, is well-suited for this type of interaction.
Furthermore, the principles of bioisosterism can be applied to replace parts of the molecule with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the phenyl ring could be replaced by a heterocyclic ring, or the ethanol side chain could be extended or constrained within a ring system. The 1,2,4-oxadiazole (B8745197) heterocycle, for instance, has been used as a bioisostere for amide groups in the design of novel pesticides. researchgate.net
| Modification Strategy | Target Functional Group/Moiety | Desired Outcome | Example Application Area | Reference |
| Derivatization | Hydroxyl group | Introduce new functionalities, improve binding affinity. | Anticonvulsants | scienceopen.com |
| Substituent Modification | Phenyl ring halogens | Probe steric and electronic requirements of binding sites. | Enzyme inhibitors | nih.govnih.gov |
| Bioisosteric Replacement | Phenyl ring or ethanol side chain | Enhance potency, selectivity, or ADME properties. | Pesticide design | researchgate.net |
Influence of Halogenation on Molecular Interactions in Chemical Systems
The chlorine and fluorine atoms on the phenyl ring of this compound play a critical role in mediating non-covalent interactions, which are fundamental to its behavior in chemical and biological systems. These interactions include hydrogen bonds and halogen bonds.
Halogen bonding is a directional, non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. The strength of this interaction generally follows the order I > Br > Cl > F. ijres.org The chlorine atom in the para position of the scaffold has the potential to form halogen bonds. This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-Cl covalent bond. acs.org
Fluorine, while the most electronegative halogen, typically forms weaker halogen bonds. ijres.org However, its presence significantly modulates the electronic properties of the aromatic ring, which can in turn influence other intermolecular interactions. Aromatic fluorine substitution can have a dramatic effect on the strength of halogen bonds formed by other halogens on the same ring, sometimes leading to interactions that are up to 100% stronger. researchgate.net
The presence of multiple halogens can lead to complex interaction patterns. In some crystal structures, head-to-tail chains of molecules are formed through C-H···X (where X is a halogen) hydrogen bonds. mdpi.com The ortho-fluoro substituent can also participate in intramolecular hydrogen bonding with the hydroxyl group of the ethanol side chain, which can influence the conformation of the molecule.
The interplay between hydrogen and halogen bonding can be intricate. In certain systems, the phenate oxygen of a deprotonated phenol (B47542) can form two hydrogen bonds with ammonium (B1175870) hydrogen atoms, while an electrophilic iodine atom from a neighboring molecule forms a halogen bond with the same oxygen atom. scienceopen.com This demonstrates the capacity of halogenated phenols to participate in multiple, simultaneous non-covalent interactions.
| Interaction Type | Participating Atom(s) | Description | Reference |
| Halogen Bond | Chlorine atom | Directional interaction with a Lewis base, mediated by the σ-hole. acs.org | ijres.orgacs.org |
| Hydrogen Bond | Fluorine/Chlorine atoms | Can act as hydrogen bond acceptors in C-H···X interactions. mdpi.com | mdpi.com |
| Intramolecular Hydrogen Bond | ortho-Fluorine and hydroxyl group | Potential for interaction that can influence molecular conformation. | - |
| Synergistic Effects | Fluorine and Chlorine | Fluorine substitution can enhance the strength of halogen bonds formed by chlorine. researchgate.net | researchgate.net |
Development of Pharmacophoric Models for Chemical Scaffolds Derived from this compound
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold possesses key features that can be incorporated into pharmacophoric models for various therapeutic targets, most notably antifungal agents.
Many azole antifungal drugs, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), feature a halogenated phenyl ring. nih.gov The 4-chlorophenyl moiety is a common structural element in this class of compounds. The development of pharmacophoric models for antifungal azoles often includes an aromatic or hydrophobic group, which would be represented by the 4-chloro-2-fluorophenyl ring of the scaffold . researchgate.net
A typical pharmacophore model for an antifungal azole might consist of:
A hydrophobic/aromatic feature: The 4-chloro-2-fluorophenyl ring.
A hydrogen bond acceptor: The nitrogen atom of an azole ring (imidazole or triazole) that is often attached to the ethanolic side chain.
A hydrogen bond donor: The hydroxyl group, or it can be part of a linker to another functional group.
A metal-coordinating feature: The azole nitrogen that coordinates to the heme iron in the active site of CYP51.
The development of such models often involves the use of computational techniques like the HypoGen module in Discovery Studio, which can generate quantitative pharmacophore models from a set of structurally diverse compounds with a wide range of biological activities. nih.gov For example, a pharmacophore model for DNA gyrase inhibitors was developed that included three hydrogen bond acceptors and one hydrophobic moiety. nih.gov Similarly, a four-point pharmacophore model for antibacterial chalcones and their derivatives was generated, featuring two aromatic ring systems and two hydrogen bond acceptors. nih.gov
The synthesis of novel derivatives based on the this compound scaffold, followed by biological evaluation, provides the necessary data for the generation and validation of such pharmacophoric models. For instance, miconazole (B906) analogs with modified triazole moieties have been synthesized and evaluated for their antifungal activity, contributing to the understanding of the SAR and the refinement of pharmacophore models for this class of compounds. nih.gov
| Pharmacophoric Feature | Corresponding Structural Element | Potential Role in Biological Activity | Reference |
| Hydrophobic/Aromatic Region | 4-Chloro-2-fluorophenyl ring | Van der Waals interactions with the binding site. | researchgate.netnih.govnih.gov |
| Hydrogen Bond Donor | Hydroxyl group | Interaction with hydrogen bond acceptors in the target protein. | nih.gov |
| Hydrogen Bond Acceptor | Can be introduced through derivatization of the hydroxyl group. | Interaction with hydrogen bond donors in the target protein. | nih.govnih.gov |
| Metal Coordinator | An attached azole ring (in derivatives) | Coordination with metal ions in enzyme active sites (e.g., heme iron in CYP51). | nih.gov |
Analytical Methodologies for Characterization of 1 4 Chloro 2 Fluoro Phenyl Ethan 1 Ol and Its Chemical Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for determining the molecular structure of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule, respectively. bas.bgresearchgate.net
¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. The aromatic protons on the substituted phenyl ring typically appear as multiplets in the downfield region (around 7.0-7.5 ppm) due to complex spin-spin coupling with each other and with the fluorine atom. The methine proton (CH-OH) gives a quartet signal (around 4.8-5.1 ppm) due to coupling with the adjacent methyl protons. The methyl protons (CH₃) appear as a doublet further upfield (around 1.4-1.5 ppm). The hydroxyl proton (OH) signal is a broad singlet and its chemical shift can vary depending on the solvent and concentration. rsc.orgrsc.orgrsc.org
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The carbon atom attached to the fluorine (C-F) will show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The carbon bearing the hydroxyl group (C-OH) resonates around 65-70 ppm. The methyl carbon appears at approximately 25 ppm. The aromatic carbons show signals in the 115-160 ppm range, with their exact shifts and coupling to fluorine providing crucial information about their positions on the ring. rsc.orgrsc.orgrsc.org
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. rsc.org It provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected, and its chemical shift and coupling to nearby protons (³JHF and ⁴JHF) can confirm the substitution pattern on the aromatic ring. researchgate.netrsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|---|
| ¹H | CH₃ | ~1.5 | Doublet | ~6.5 |
| ¹H | OH | Variable | Broad Singlet | - |
| ¹H | CH-OH | ~5.0 | Quartet | ~6.5 |
| ¹H | Aromatic H | ~7.1-7.4 | Multiplet | Various H-H and H-F couplings |
| ¹³C | CH₃ | ~25 | Quartet | - |
| ¹³C | CH-OH | ~67 | Doublet | - |
| ¹³C | Aromatic C | ~115-160 | Multiplets/Doublets of doublets | Various C-F and C-H couplings |
| ¹³C | C-F | ~155-160 | Doublet | ¹JCF ~240-250 |
| ¹³C | C-Cl | ~130-135 | Singlet/Multiplet | - |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum provides information on the characteristic vibrations of the molecule's bonds. Key absorption bands for this compound include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong absorptions in the 1000-1300 cm⁻¹ range are indicative of C-F stretching, while the C-Cl stretch appears in the 600-800 cm⁻¹ region. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. rsc.orgnist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for observing non-polar bonds. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. While specific Raman data for this compound is not readily available, the technique is valuable for confirming the aromatic structure and the presence of the halogen substituents. chemicalbook.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic | C-H Stretch | 3000-3100 | Medium |
| Alkyl | C-H Stretch | 2850-3000 | Medium |
| Aromatic | C=C Stretch | 1450-1600 | Medium to Strong |
| Alcohol | C-O Stretch | 1050-1200 | Strong |
| Aryl Halide | C-F Stretch | 1000-1300 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore. The presence of the chloro and fluoro substituents, along with the hydroxylated ethyl group, influences the position and intensity of the absorption bands. Typically, substituted benzenes exhibit a primary band (π → π*) below 200 nm and a secondary, fine-structured band (the B-band) between 230 and 270 nm. mdpi.com The exact absorption maximum (λmax) can be used to confirm the nature of the aromatic system and is useful for quantitative analysis. mdpi.com
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. nist.govnist.gov Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺), the loss of water ([M-18]⁺), or the loss of the entire ethyl alcohol side chain. nih.govscielo.br
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental formula. For this compound (C₈H₈ClFO), HRMS can confirm this exact composition, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.comuni.lu The predicted monoisotopic mass is approximately 174.02477 Da. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Significance |
|---|---|---|
| [M+H]⁺ | 175.03205 | Protonated molecule, confirms molecular weight. uni.lu |
| [M]⁺ | 174.02422 | Molecular ion peak. uni.lu |
| [M+Na]⁺ | 197.01399 | Sodium adduct. uni.lu |
| [M-CH₃]⁺ | 159.01 | Loss of a methyl group. |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
Gas Chromatography (GC) is a key technique for determining the purity of volatile compounds like this compound. The sample is vaporized and passed through a capillary column, often with a non-polar or medium-polarity stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. rsc.org
The area under the GC peak is proportional to the amount of the compound, allowing for quantitative assessment of purity. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the main component and any impurities present. nih.govscielo.br GC is also suitable for the analysis of volatile derivatives of the title compound that might be formed during synthesis or derivatization reactions.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of components within a mixture. In the context of this compound, HPLC is utilized to assess purity and to resolve its enantiomers, which is critical as different enantiomers can exhibit distinct biological activities.
Standard reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of synthesized this compound. This technique typically uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, general methodologies for similar aromatic alcohols can be adapted. These methods would typically involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with UV detection at a wavelength suitable for the chromophore of the molecule, likely around 220-270 nm.
Chiral HPLC is the definitive method for the separation of the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. The choice of mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. The inclusion of additives can further enhance resolution.
While specific chiral HPLC conditions for this compound are proprietary or not widely published, a patent for a related compound, (S)-1-(4-fluorophenyl)-1-[2-(piperazin-1-yl)pyrimidin-5-yl]ethylamine, provides insight into a potential analytical approach. google.com The method utilizes a CHIRALCEL OD-H column with a mobile phase of n-hexane, ethanol (B145695), and isopropanol, demonstrating the utility of polysaccharide-based columns for separating structurally similar chiral compounds. google.com
A general approach to developing a chiral HPLC method for this compound would involve screening various polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) with different mobile phase compositions under both normal-phase and reversed-phase conditions to identify the optimal parameters for baseline separation of the enantiomers.
Table 1: Illustrative HPLC and Chiral HPLC Parameters for Aromatic Alcohols
| Parameter | Typical RP-HPLC for Purity | Illustrative Chiral HPLC for Enantiomeric Separation |
| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | n-Hexane/Isopropanol (e.g., 90:10 v/v) with additive (e.g., 0.1% Trifluoroacetic acid) |
| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C | 20 - 35 °C |
| Detection | UV at ~254 nm | UV at ~254 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry when a suitable crystal is obtained from a single enantiomer. For this compound and its derivatives, X-ray crystallography can elucidate the solid-state conformation and intermolecular interactions, such as hydrogen bonding.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, from which the atomic positions can be determined.
Although a specific crystal structure for this compound is not available in open-access crystallographic databases, studies on closely related compounds provide valuable structural insights. For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, which also contains a substituted phenyl ethanol moiety, was determined to crystallize in the monoclinic space group P21/n. mdpi-res.com Another related structure, (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, crystallizes in the monoclinic space group P21/c. chemspider.com These examples highlight the common crystal systems and space groups observed for such aromatic compounds.
A hypothetical crystallographic analysis of a single enantiomer of this compound would yield crucial data, including the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom, confirming its absolute configuration (R or S).
Table 2: Representative Crystallographic Data for Structurally Related Phenyl Ethanol Derivatives
| Parameter | 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol mdpi-res.com | (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine chemspider.com |
| Chemical Formula | C₁₃H₁₂FNO | C₁₂H₁₂ClN₃O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 5.3664(15) | 13.4292(3) |
| b (Å) | 8.343(2) | 8.8343(2) |
| c (Å) | 25.056(6) | 11.1797(3) |
| α (°) | 90 | 90 |
| β (°) | 93.837(15) | 108.873(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1118.8(5) | 1256.75(5) |
| Z | 4 | 4 |
This table showcases crystallographic data for compounds structurally related to this compound to illustrate the type of information obtained from X-ray crystallography. Data for the title compound is not available.
Future Perspectives and Emerging Trends in 1 4 Chloro 2 Fluoro Phenyl Ethan 1 Ol Research
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of enantiomerically pure alcohols, such as 1-(4-chloro-2-fluoro-phenyl)-ethan-1-ol, is a focal point for the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by utilizing eco-friendly solvents, renewable raw materials, and biocatalysis. nih.govnih.gov
One of the most promising green approaches is the use of biocatalysis, which employs enzymes or whole-cell microorganisms to perform highly selective chemical transformations. nih.govresearchgate.net For the synthesis of chiral alcohols, including halogenated phenyl-ethanol derivatives, the asymmetric reduction of the corresponding prochiral ketone (4-chloro-2-fluoroacetophenone) is a key step. researchgate.net Researchers have successfully utilized various microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), for this purpose. nih.govnih.gov These biocatalytic reductions often exhibit excellent enantioselectivity, yielding the desired (R)- or (S)-enantiomer in high purity under mild reaction conditions, such as ambient temperature and pressure in aqueous media. nih.govresearchgate.net
A notable example is the use of a dual-enzyme system, where an alcohol dehydrogenase is coupled with a coenzyme regeneration system, such as formate (B1220265) dehydrogenase, to improve efficiency and reduce costs. nih.gov This approach has been shown to be effective for the production of various chiral aromatic alcohols. nih.gov The development of robust biocatalysts through techniques like directed evolution further enhances their stability, activity, and substrate scope, making them suitable for industrial-scale production. nih.gov The use of environmentally benign solvents like ethanol (B145695) in catalytic asymmetric synthesis is also a key aspect of green chemistry being explored. rsc.org
The advantages of biocatalysis over traditional chemical synthesis include:
High enantioselectivity and regioselectivity. nih.gov
Mild reaction conditions, reducing energy consumption and by-product formation. nih.gov
Use of renewable resources and biodegradable catalysts. nih.gov
Elimination of the need for toxic heavy metal catalysts and hazardous reagents. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Chiral Alcohols
| Feature | Conventional Chemical Synthesis | Green/Biocatalytic Synthesis |
| Catalyst | Often heavy-metal based (e.g., Rh, Ru) | Enzymes (e.g., ADHs), whole cells |
| Solvents | Often toxic organic solvents | Water, green solvents (e.g., ethanol) |
| Conditions | Often high pressure and temperature | Ambient temperature and pressure |
| Selectivity | May require chiral auxiliaries or ligands | High enantioselectivity and regioselectivity |
| Waste | Can generate significant hazardous waste | Minimal and often biodegradable waste |
| Atom Economy | Can be lower | Often higher, especially with coenzyme regeneration |
Flow Chemistry and Continuous Processing for Production
Flow chemistry, or continuous flow processing, is rapidly emerging as a superior alternative to traditional batch production methods for fine chemicals and pharmaceuticals. nih.govacs.org This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, and reactors. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors leads to improved yields, selectivity, and safety, particularly for hazardous reactions. acs.org
For the synthesis of chiral intermediates like this compound, continuous flow systems can be integrated with various catalytic methods, including heterogeneous catalysis and biocatalysis. nih.govrsc.org For instance, packed-bed reactors containing immobilized enzymes or chiral catalysts can be used for the continuous asymmetric reduction of the corresponding ketone. nih.govrsc.org This setup not only allows for the easy separation of the catalyst from the product stream but also enhances catalyst stability and reusability, making the process more economical and sustainable. rsc.org
Advanced Characterization Techniques and In Situ Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and improving process safety. Advanced analytical techniques are increasingly being integrated into chemical synthesis platforms for in situ monitoring.
For the synthesis of this compound, which can be prepared via Grignard reaction with 4-chloro-2-fluoroacetophenone, in situ monitoring techniques are highly valuable. The Grignard reaction is known for its sensitivity and potential side reactions. nih.govnih.gov Techniques such as in situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over the reaction. nih.gov This is particularly important in flow chemistry setups where rapid adjustments to process parameters may be necessary.
Furthermore, advanced mass spectrometry techniques can be used for the characterization of the final product and any impurities. For chiral compounds like this compound, chiral chromatography methods coupled with mass spectrometry are essential for determining the enantiomeric excess and ensuring the stereochemical purity of the product.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The discovery and optimization of new synthetic routes and catalysts are often time-consuming and labor-intensive processes. Automated synthesis platforms and high-throughput experimentation (HTE) are revolutionizing this field by enabling the rapid screening of a large number of reaction conditions and catalysts. nih.govnumberanalytics.com
For the synthesis of this compound, HTE can be employed to screen libraries of ligands and metal catalysts for the asymmetric reduction of 4-chloro-2-fluoroacetophenone. nih.gov Robotic systems can perform hundreds or even thousands of reactions in parallel in microscale formats, with automated analysis of yield and enantioselectivity. nih.govnumberanalytics.comyoutube.com This approach significantly accelerates the identification of optimal catalysts and reaction conditions. nih.govacs.org
Automated synthesis platforms, such as the Synple platform, can then take the optimized conditions to perform the synthesis of the target molecule with minimal human intervention. sigmaaldrich.com These platforms often integrate purification and analysis steps, providing a seamless "idea-to-molecule" workflow. youtube.com The integration of artificial intelligence and machine learning with these platforms can further enhance their predictive capabilities, guiding the design of experiments and accelerating the discovery of novel and efficient synthetic methodologies. youtube.com
Development of Novel Applications as Multifunctional Chemical Intermediates
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. agcchem.comagcchem.com The presence of both chloro and fluoro substituents on the phenyl ring, along with the chiral hydroxyl group, makes it a multifunctional intermediate that can be elaborated into a wide range of complex target molecules. chemrxiv.org
The fluorine atom is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. agcchem.comnih.gov Similarly, the chlorine atom can influence the electronic properties and binding interactions of a molecule. chemrxiv.org Therefore, this compound serves as a key precursor for the introduction of these desirable features into new chemical entities.
Future research is likely to focus on leveraging the unique properties of this intermediate to develop novel therapeutic agents. Its application is not limited to a single therapeutic area, and it can be envisioned as a starting material for drugs targeting a variety of diseases. The development of new synthetic methodologies that allow for the selective functionalization of the different positions on the molecule will further expand its utility as a multifunctional chemical intermediate in drug discovery and development. agcchem.com The demand for such fluorinated intermediates is growing, and companies are expanding their capacity to produce these specialized building blocks for the pharmaceutical and agrochemical industries. agcchem.comagcchem.com
Q & A
Basic: How can researchers optimize the synthesis of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol to achieve high yield and purity?
Answer: Key steps include selecting appropriate halogenation reagents (e.g., 4-chlorobenzyl chloride) and optimizing reaction conditions (e.g., refluxing with anhydrous potassium carbonate in ethanol) . Monitoring reaction progress via TLC or HPLC ensures completion, while recrystallization from ethanol improves purity . For enantiomerically pure synthesis, asymmetric reduction using chiral catalysts or enzymatic methods is recommended, followed by chiral HPLC validation .
Advanced: What analytical techniques are critical for confirming the stereochemical purity of this compound, and how can conflicting data be resolved?
Answer: Chiral HPLC with polarimetric detection is the gold standard for stereochemical analysis, as demonstrated for structurally similar compounds (e.g., (R)-1-(4-fluorophenyl)ethan-1-ol) . Conflicting NMR or mass spectrometry data should be cross-validated using computational modeling (e.g., DFT calculations for predicted chemical shifts) and X-ray crystallography if crystalline derivatives are obtainable .
Basic: What are the common side reactions encountered during the synthesis of halogenated phenyl ethanol derivatives, and how can they be minimized?
Answer: Over-halogenation and elimination to form alkenes are common side reactions. Controlled stoichiometry of halogenating agents (e.g., 4-chlorobenzyl chloride) and low-temperature conditions mitigate these issues . Protecting the hydroxyl group with acetyl or trimethylsilyl groups prior to halogenation can further suppress undesired pathways .
Advanced: How can computational modeling predict the interaction of this compound with biological targets such as GLP-1 receptors?
Answer: Molecular docking studies (e.g., using AutoDock Vina) can simulate binding to receptors by leveraging structural analogs (e.g., GLP-1 activators with 4-chloro-2-fluorophenyl motifs) . Pharmacophore modeling should account for the electron-withdrawing effects of Cl and F substituents, which influence hydrogen bonding and hydrophobic interactions .
Basic: What are the key considerations for selecting appropriate solvents and catalysts in the synthesis of this compound?
Answer: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of halogenated intermediates, while ethanol is ideal for recrystallization . Catalysts like potassium carbonate or triethylamine facilitate nucleophilic substitutions, with microwave-assisted synthesis reducing reaction times and improving yields .
Advanced: How does the introduction of chloro and fluoro substituents on the phenyl ring influence the physicochemical properties and reactivity of ethanol derivatives?
Answer: The electron-withdrawing Cl and F groups increase the acidity of the hydroxyl proton (pKa ~12–14), enhancing susceptibility to oxidation . Substituent positions (para-Cl, ortho-F) also affect solubility: logP values increase by ~0.5–1.0 units compared to non-halogenated analogs, impacting bioavailability .
Basic: What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- 1H NMR : A singlet for the hydroxyl proton (δ 2.5–3.5 ppm) and splitting patterns for aromatic protons (δ 7.0–7.8 ppm) confirm substitution .
- 13C NMR : Peaks at δ 60–65 ppm (C-OH) and δ 115–160 ppm (aromatic carbons) validate the structure .
- GC-MS : Molecular ion [M]+ at m/z 174.6 and fragments at m/z 139 (loss of Cl) and 111 (loss of F) .
Advanced: What strategies can be employed to resolve enantiomers of this compound, and how does stereochemistry impact biological activity?
Answer: Kinetic resolution using lipases (e.g., Candida antarctica) selectively acetylates one enantiomer . Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) achieves baseline separation, as shown for (R)-1-(4-fluorophenyl)ethan-1-ol . Stereochemistry significantly affects receptor binding; for example, (S)-enantiomers may exhibit 10–100x higher affinity for targets like GLP-1 .
Basic: What are the stability profiles of this compound under various storage conditions, and how should degradation be monitored?
Answer: The compound is stable at −20°C under inert gas (argon) but prone to oxidation at room temperature. Degradation products (e.g., ketones) can be detected via HPLC with UV monitoring at 254 nm . Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage guidelines .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the pharmacological potential of this compound derivatives?
Answer: SAR studies should systematically vary substituents (e.g., replacing Cl with Br or F with CF3) and assess impacts on:
- Enzymatic activity : IC50 values against targets like kinases .
- Cellular permeability : Caco-2 monolayer assays .
- Metabolic stability : Microsomal half-life (e.g., rat liver microsomes) .
Comparative analysis with analogs (e.g., 1-(4-Bromo-3-fluorophenyl)ethan-1-ol) identifies critical pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
